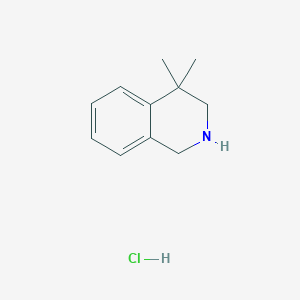

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKEXKZRMVZSSPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC2=CC=CC=C21)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20521469 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41565-86-0 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride?

An In-depth Technical Guide to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. The core of this molecule is the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure found in numerous natural products and pharmacologically active compounds.[1][2][3] The introduction of a gem-dimethyl group at the C-4 position imparts unique conformational constraints and potential metabolic stability, making it a valuable building block for the synthesis of novel therapeutics. This document details its chemical identity, outlines a robust synthetic pathway with mechanistic insights, presents protocols for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling information. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in various experimental and industrial settings.[4]

Chemical Identity and Physicochemical Properties

This compound is a solid, research-grade chemical.[5] Its fundamental properties are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | [5] |

| Synonyms | 4,4-Dimethyl-2,3-dihydro-1H-isoquinoline hydrochloride | [5][6] |

| CAS Number | 41565-86-0 | [5][7] |

| Molecular Formula | C₁₁H₁₆ClN | [5][7][8] |

| Molecular Weight | 197.70 g/mol | [5][7][8] |

| InChI Key | GKEXKZRMVZSSPD-UHFFFAOYSA-N |[5] |

Table 2: Computed Physicochemical Data (for the free base)

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 161.24 g/mol | [6] |

| XLogP3-AA | 2.2 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

| Topological Polar Surface Area | 12 Ų | [6] |

| Complexity | 162 |[6] |

The Tetrahydroisoquinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The tetrahydroisoquinoline (THIQ) core is a foundational motif in drug discovery, forming the backbone of a vast array of natural alkaloids and synthetic molecules with diverse biological activities.[1][3] THIQ-based compounds have demonstrated utility as antitumor, antibacterial, antiviral, anti-inflammatory, and anticonvulsant agents, among others.[1][3][9]

The strategic placement of a gem-dimethyl group at the C-4 position, as seen in the title compound, serves two primary purposes from a medicinal chemistry perspective:

-

Conformational Rigidity : The dimethyl substitution restricts the flexibility of the heterocyclic ring. This conformational locking can lead to higher binding affinity and selectivity for a specific biological target by reducing the entropic penalty upon binding.

-

Metabolic Stability : The C-4 position in THIQs can be susceptible to metabolic oxidation. The presence of a non-oxidizable quaternary carbon at this position effectively blocks this metabolic pathway, potentially enhancing the pharmacokinetic profile (e.g., increasing the half-life) of drug candidates derived from this scaffold.

Therefore, this compound is not typically an active pharmaceutical ingredient itself but rather a highly valuable synthetic intermediate for creating libraries of novel, potentially more potent, and metabolically stable drug candidates.[4]

Synthesis and Mechanistic Rationale

The construction of the THIQ ring system is a well-established field in organic synthesis. The two most prominent methods are the Pictet-Spengler and the Bischler-Napieralski reactions.[10] For the synthesis of a 4,4-disubstituted THIQ, the Pictet-Spengler reaction is often the more direct and logical choice.

The Pictet-Spengler Reaction Pathway

The Pictet-Spengler reaction involves the acid-catalyzed condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic aromatic substitution to form the THIQ ring.[11][12][13] To achieve the 4,4-dimethyl substitution pattern, the synthesis must logically begin with a β-arylethylamine that already contains the gem-dimethyl group at the appropriate position.

Causality of Experimental Design : The choice of a precursor like 2-(2,2-dimethyl-2-phenylethyl)amine is critical. By having the gem-dimethyl group already in place, the subsequent cyclization with a formaldehyde equivalent (such as paraformaldehyde) is directed to form the desired 4,4-dimethyl-THIQ structure without ambiguity. This approach is more efficient than attempting to add methyl groups to an existing THIQ ring, which would likely result in a mixture of products and lower yields.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. This compound [myskinrecipes.com]

- 5. This compound [cymitquimica.com]

- 6. 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | C11H15N | CID 192172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. calpaclab.com [calpaclab.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Chemicals [chemicals.thermofisher.cn]

- 13. name-reaction.com [name-reaction.com]

An In-Depth Technical Guide to 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No: 41565-86-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, a heterocyclic amine of significant interest in medicinal chemistry and drug development. The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This guide will delve into the chemical identity, synthesis, potential pharmacological applications, and safety considerations of this specific dimethylated derivative. While detailed experimental data on this particular compound is limited in publicly accessible literature, this guide synthesizes information on the broader class of THIQs to provide a robust framework for its potential properties and applications, particularly in the realm of Central Nervous System (CNS) disorders.

Chemical Identity and Physicochemical Properties

This compound is a solid, organic compound.[3] Its hydrochloride salt form generally enhances stability and solubility in aqueous solutions, making it suitable for a variety of experimental applications.[4]

| Property | Value | Source |

| CAS Number | 41565-86-0 | Internal Knowledge |

| Molecular Formula | C₁₁H₁₆ClN | [3] |

| Molecular Weight | 197.70 g/mol | [3] |

| Appearance | Solid | [3] |

| InChI | InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | [3] |

| InChIKey | GKEXKZRMVZSSPD-UHFFFAOYSA-N | [3] |

| SMILES | CC1(CNCC2=CC=CC=C21)C.Cl | [5] |

Synthesis Strategies for the Tetrahydroisoquinoline Core

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone in the synthesis of THIQs.[2] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization.

Conceptual Synthesis Workflow:

Caption: Generalized Pictet-Spengler reaction workflow.

To achieve the 4,4-dimethyl substitution pattern, a β-arylethylamine would be reacted with acetone. The subsequent cyclization would yield the desired gem-dimethyl group at the C4 position.

Bischler-Napieralski Reaction

Another classical approach is the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-phenylethylamide to a 3,4-dihydroisoquinoline intermediate.[1] This intermediate is then reduced to the corresponding tetrahydroisoquinoline.

Conceptual Synthesis Workflow:

Caption: Generalized Bischler-Napieralski reaction workflow.

For the synthesis of the target molecule, a custom β-phenylethylamide with the appropriate precursor to the gem-dimethyl group would be required.

Potential Pharmacological Applications in CNS Drug Discovery

The tetrahydroisoquinoline scaffold is a key pharmacophore in many centrally acting agents. Derivatives have been investigated for a multitude of CNS targets, exhibiting antidepressant, antipsychotic, and neuroprotective properties.

Histamine H3 Receptor Antagonism and Serotonin Reuptake Inhibition

A patent application has identified novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as potent histamine H3 (H3R) receptor antagonists and serotonin reuptake inhibitors.[6] The H3R is an autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive and sleep-wake disorders.[7] The serotonin transporter (SERT) is the primary target for many antidepressant medications.[8]

While the patent does not provide specific data for the 4,4-dimethyl derivative, its structural similarity suggests it may also possess activity at these targets. The dual modulation of H3R and SERT is a promising strategy for the development of novel antidepressants with a unique mechanism of action.

General CNS-Related Activities of Tetrahydroisoquinolines

-

Antidepressant-like Effects: Studies on the parent compound, 1,2,3,4-tetrahydroisoquinoline (TIQ), have demonstrated antidepressant-like effects in animal models, potentially through the activation of monoaminergic systems.[9][10]

-

Dopamine D2 Receptor Activity: Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have shown potent dopamine D2 receptor-blocking activity.[11]

Analytical Methodologies

The quantitative and qualitative analysis of tetrahydroisoquinoline derivatives is crucial for drug development and quality control. High-performance liquid chromatography (HPLC) is a commonly employed technique.

Reversed-Phase HPLC

A reversed-phase HPLC (RP-HPLC) method would be suitable for the analysis of this compound. While a specific validated method for this compound is not published, a general approach can be outlined based on methods for similar compounds like tetrahydrozoline hydrochloride.[12]

Exemplary HPLC Protocol:

-

Objective: To determine the purity and concentration of this compound.

-

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Phosphoric acid or formic acid (for MS compatibility)

-

0.45 µm membrane filters

-

-

Equipment:

-

HPLC system with a UV-Vis or PDA detector

-

Reversed-phase C18 or C8 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Procedure:

-

Mobile Phase Preparation: Prepare an appropriate mobile phase, for instance, a mixture of acetonitrile and an acidic aqueous buffer (e.g., phosphate or formate buffer). The exact ratio should be optimized to achieve good peak shape and resolution.

-

Standard Solution Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for a calibration curve.

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm filter.

-

Chromatographic Conditions:

-

Column: C18 or C8, maintained at a constant temperature (e.g., 25 °C).

-

Mobile Phase: Isocratic or gradient elution with acetonitrile and an acidic buffer.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance (to be determined by UV scan, likely in the range of 210-280 nm).

-

Injection Volume: 10-20 µL.

-

-

Analysis: Inject the standard and sample solutions. Identify the peak corresponding to the analyte by its retention time. Quantify the analyte in the sample by comparing its peak area to the calibration curve.

-

Safety and Handling

As no specific Material Safety Data Sheet (MSDS) is publicly available for this compound, safety precautions should be based on closely related compounds such as 1,2,3,4-tetrahydroisoquinoline and other amine hydrochlorides.

Potential Hazards (inferred from related compounds):

-

Acute Toxicity: May be harmful if swallowed.[13]

-

Skin Corrosion/Irritation: May cause skin irritation.[13]

-

Eye Damage/Irritation: May cause serious eye irritation.[13]

-

Respiratory Irritation: May cause respiratory irritation.[13]

Recommended Handling Procedures:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a promising chemical entity with potential applications in the development of novel therapeutics for CNS disorders. Its structural similarity to known histamine H3 receptor antagonists and serotonin reuptake inhibitors suggests a potential dual-action mechanism that warrants further investigation. While specific experimental data for this compound is scarce, this guide provides a solid foundation for researchers by synthesizing information on its chemical properties, potential synthetic routes, analytical methodologies, and safety considerations based on the well-established chemistry and pharmacology of the tetrahydroisoquinoline class of compounds. Further research is needed to fully elucidate the pharmacological profile and therapeutic potential of this specific molecule.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. Novel tetrahydroisoquinolines are histamine H3 antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3,4-Tetrahydroisoquinoline produces an antidepressant-like effect in the forced swim test and chronic mild stress model of depression in the rat: Neurochemical correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antidepressant-like effect of 1,2,3,4-tetrahydroisoquinoline and its methyl derivative in animal models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Unveiling the Therapeutic Potential of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of natural products and synthetic compounds with diverse pharmacological activities. This technical guide delves into the prospective therapeutic applications of a specific derivative, 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride. While direct, extensive research on this particular molecule is emerging, the well-documented biological profile of the broader THIQ class provides a robust framework for identifying and validating its potential therapeutic targets. This document will serve as an in-depth resource for researchers, scientists, and drug development professionals, offering a structured exploration of high-potential targets, detailed experimental protocols for their investigation, and the underlying scientific rationale.

Introduction: The Promise of the Tetrahydroisoquinoline Scaffold

The THIQ nucleus is a privileged structure in drug discovery, forming the backbone of numerous alkaloids and synthetic molecules with a wide array of biological effects.[1][2][3] These compounds have been shown to interact with a variety of receptors and enzymes, leading to activities such as antitumor, antibacterial, antiviral, and neuroprotective effects.[1][4] The versatility of the THIQ scaffold allows for a high degree of chemical modification, enabling the fine-tuning of pharmacological properties. This compound, with its unique gem-dimethyl substitution at the C4 position, presents an intriguing candidate for novel therapeutic development. This guide will systematically explore its most promising potential therapeutic targets, drawing upon the established pharmacology of related THIQ analogs.

Potential Therapeutic Target Classes

Based on the extensive literature on THIQ derivatives, several key protein families emerge as high-probability targets for this compound.

Central Nervous System (CNS) Receptors

The THIQ scaffold is a common feature in molecules targeting the CNS.[5]

Mechanistic Rationale: The NMDA receptor, a glutamate-gated ion channel, is crucial for synaptic plasticity, learning, and memory.[6] Dysfunction of NMDA receptors is implicated in various neurological and psychiatric disorders. Several THIQ derivatives have been identified as NMDA receptor modulators. For instance, some analogs act as uncompetitive antagonists, blocking the ion channel, while others have shown positive allosteric modulation.[7][8][9][10] The anticonvulsant activity observed in some THIQs is attributed to their interaction with NMDA receptors.[11]

Therapeutic Implications:

-

Neuroprotection: By antagonizing NMDA receptors, the compound could offer neuroprotective effects in conditions characterized by excitotoxicity, such as stroke and traumatic brain injury.[9]

-

Anesthesia and Analgesia: NMDA receptor antagonists are used as dissociative anesthetics.[10]

-

Treatment of Psychiatric Disorders: Modulation of NMDA receptor function is a key area of research for schizophrenia and depression.[10]

Mechanistic Rationale: Dopamine receptors, particularly the D2 subtype, are critical targets for antipsychotic medications. Certain 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines have demonstrated potent dopamine D2 receptor-blocking activity.[11][12] This suggests that the gem-dimethyl group in this compound could confer affinity for this receptor family.

Therapeutic Implications:

-

Antipsychotic Activity: Blockade of D2 receptors is a primary mechanism for treating psychosis.

-

Treatment of Substance Abuse: Dopaminergic pathways are central to reward and addiction.

Mechanistic Rationale: Sigma receptors, particularly the sigma-2 subtype, are overexpressed in proliferating cancer cells and are implicated in neurological disorders.[13] Several THIQ derivatives have been developed as high-affinity ligands for sigma-2 receptors, showing potential in both cancer imaging and therapy, as well as in the management of neuropathic pain.[13][14]

Therapeutic Implications:

-

Oncology: As a selective sigma-2 ligand, the compound could be developed as an anticancer agent or a diagnostic imaging tool.[13]

-

Neuropathic Pain: Sigma-2 receptor modulation has emerged as a promising strategy for alleviating chronic pain states.[14]

Mechanistic Rationale: The serotonergic system is a major target for antidepressants and anxiolytics. Simple THIQs have been identified as ligands for various serotonin receptors, including 5-HT1D, 5-HT6, and 5-HT7.[15] These interactions may underlie the sedative and hypnotic effects observed with some of these compounds.[15]

Therapeutic Implications:

-

Depression and Anxiety: Modulation of serotonin receptors is a well-established therapeutic approach for mood disorders.

-

Sleep Disorders: The potential sedative effects could be harnessed for treating insomnia.

Monoamine Oxidase (MAO)

Mechanistic Rationale: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO can increase the synaptic availability of these neurotransmitters. Several THIQ derivatives have been shown to be competitive inhibitors of both MAO-A and MAO-B.[16][17]

Therapeutic Implications:

-

Depression: MAO inhibitors are an established class of antidepressants.

-

Neurodegenerative Diseases: Inhibition of MAO-B is a therapeutic strategy in Parkinson's disease to preserve dopamine levels.[16]

Adrenergic Receptors

Mechanistic Rationale: Adrenergic receptors are involved in regulating a wide range of physiological processes, including heart rate, blood pressure, and airway resistance. Studies on substituted THIQs have shown that they can act as both agonists and antagonists at beta-adrenoceptors.[18][19]

Therapeutic Implications:

-

Cardiovascular Diseases: Modulation of adrenergic receptors is a cornerstone of cardiovascular pharmacology.

-

Asthma: Beta-2 adrenergic agonists are potent bronchodilators.[18]

Experimental Validation Workflow

A systematic and tiered approach is essential to validate the potential therapeutic targets of this compound.

Caption: Tiered experimental workflow for target validation.

Detailed Experimental Protocols

Protocol: NMDA Receptor Binding Assay (Radioligand Displacement)

Objective: To determine the binding affinity of this compound for the NMDA receptor ion channel site.

Materials:

-

Rat cortical synaptosomal membranes

-

[3H]MK-801 (Dizocilpine) - Radioligand

-

This compound (test compound)

-

Unlabeled MK-801 (for non-specific binding)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glutamate and Glycine

-

Scintillation fluid and vials

-

Microplate harvester and scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, synaptosomal membranes, glutamate (10 µM), and glycine (10 µM).

-

Add the test compound at various concentrations.

-

Initiate the binding reaction by adding [3H]MK-801 (final concentration ~1 nM).

-

For non-specific binding, add a high concentration of unlabeled MK-801 (e.g., 10 µM).

-

Incubate at room temperature for 2 hours.

-

Terminate the reaction by rapid filtration through glass fiber filters using a microplate harvester.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.

-

Calculate the specific binding and determine the IC50 value of the test compound.

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

This compound (test compound)

-

Clorgyline (selective MAO-A inhibitor) and Selegiline (selective MAO-B inhibitor) as positive controls

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of the test compound and positive controls.

-

In a 96-well plate, add the assay buffer and the respective MAO enzyme.

-

Add the test compound or control and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding kynuramine.

-

Incubate for 30 minutes at 37°C.

-

Stop the reaction by adding a stop solution (e.g., 2N NaOH).

-

Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation of ~320 nm and emission of ~400 nm.

-

Calculate the percent inhibition and determine the IC50 values for both MAO-A and MAO-B.

Signaling Pathway Visualization

Potential NMDA Receptor Antagonism Pathway

Caption: Putative mechanism of NMDA receptor antagonism.

Potential MAO Inhibition Pathway

Caption: Proposed mechanism of MAO inhibition.

Summary of Potential Targets and Therapeutic Areas

| Potential Target | Therapeutic Area | Rationale based on THIQ Analogs |

| NMDA Receptor | Neuroprotection, Anesthesia, Psychiatry | Anticonvulsant and neuroprotective effects observed.[8][9][11] |

| Dopamine D2 Receptor | Antipsychotics | Potent D2 receptor-blocking activity reported.[11][12] |

| Sigma-2 Receptor | Oncology, Neuropathic Pain | High-affinity ligands developed with anticancer and analgesic properties.[13][14] |

| Serotonin Receptors | Depression, Anxiety, Sleep Disorders | Ligands for 5-HT1D, 5-HT6, and 5-HT7 receptors identified.[15] |

| Monoamine Oxidase (MAO) | Depression, Parkinson's Disease | Competitive inhibition of MAO-A and MAO-B shown.[16][17] |

| Adrenergic Receptors | Cardiovascular Disease, Asthma | Agonist and antagonist activity at beta-adrenoceptors.[18][19] |

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. The wealth of data on the broader tetrahydroisoquinoline class strongly suggests a rich pharmacology centered on key CNS and peripheral targets. The experimental framework provided in this guide offers a clear path for elucidating its precise mechanism of action and validating its therapeutic potential. Future research should focus on a systematic evaluation of its activity at the identified targets, followed by structure-activity relationship (SAR) studies to optimize potency and selectivity, ultimately paving the way for preclinical and clinical development.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. This compound [myskinrecipes.com]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. The Structure Activity Relationship of a Tetrahydroisoquinoline Class of N-Methyl-D-Aspartate Receptor Modulators that Potentiates GluN2B-Containing N-Methyl-D-Aspartate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterisation of the binding of [3H]FR115427, a novel non-competitive NMDA receptor antagonist, to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1-Methyl-1,2,3,4-tetrahydroisoquinoline and established uncompetitive NMDA receptor antagonists induce tolerance to excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 11. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of a Highly Selective Sigma-2 Receptor Ligand, 1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398), with Drug-Like Properties and Antinociceptive Effects In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substituted tetrahydroisoquinoline - Wikipedia [en.wikipedia.org]

- 16. Inhibition of brain monoamine oxidase by adducts of 1,2,3,4-tetrahydroisoquinoline with components of cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Enduring Versatility of the Tetrahydroisoquinoline Scaffold

An In-Depth Technical Guide to the Mechanism of Action of Substituted Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the structural basis of a multitude of natural products and synthetic compounds with a vast spectrum of biological activities.[1][2][3] From potent anticancer agents to modulators of the central nervous system, the THIQ framework offers a rigid, three-dimensional structure that can be strategically substituted to achieve high affinity and selectivity for a diverse array of biological targets.[4][5] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the multifaceted mechanisms through which these compounds exert their pharmacological effects. We will delve into their interactions with major target classes, elucidate the downstream consequences of these interactions, and present the experimental methodologies required to rigorously characterize their mode of action.

Part 1: Foundational Chemistry and Biological Landscape

Core Synthetic Strategies: Building the THIQ Framework

The construction of the THIQ core is primarily achieved through two classical and highly effective cyclization reactions: the Pictet-Spengler and the Bischler-Napieralski reactions. Understanding these syntheses is crucial as the choice of starting materials directly dictates the substitution patterns on the final molecule, which in turn governs its pharmacological profile.

-

The Pictet-Spengler Reaction: This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] A key mechanistic feature is the formation of an intermediate iminium ion which then undergoes electrophilic aromatic substitution to form the THIQ ring.[1] The reaction is particularly favored by the presence of electron-donating groups on the aromatic ring of the phenylethylamine, which activates it towards cyclization.[1][6]

-

The Bischler-Napieralski Reaction: This method utilizes an N-acyl derivative of a β-phenylethylamine, which is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[1][7] This process initially yields a 3,4-dihydroisoquinoline, which is subsequently reduced, typically using sodium borohydride or catalytic hydrogenation, to the final 1,2,3,4-tetrahydroisoquinoline.[1][8]

The synthetic versatility offered by these methods allows for the creation of extensive libraries of substituted THIQs for structure-activity relationship (SAR) studies.[6][9]

A Spectrum of Therapeutic Potential

Substituted THIQs have demonstrated a remarkable range of biological activities, underscoring their importance in drug discovery.[2][10] These activities include:

-

Central Nervous System (CNS) Effects: Acting as dopaminergic and opioid receptor modulators, THIQs are investigated for roles in neurodegenerative diseases like Parkinson's, as well as for antipsychotic, antidepressant, and analgesic properties.[11][12][13]

-

Anticancer Activity: Many THIQ derivatives exhibit potent cytotoxicity against various cancer cell lines, acting through mechanisms such as enzyme inhibition, cell cycle arrest, and induction of apoptosis.[5][14][15][16]

-

Antimicrobial Properties: The scaffold is effective against a range of pathogens, with mechanisms including the inhibition of essential bacterial enzymes like DNA gyrase.[1]

-

Cardiovascular Effects: Certain THIQs have been designed as α-adrenoceptor antagonists and calcium channel blockers for potential use in cardiovascular diseases.[7]

Part 2: Mechanism of Action at G-Protein Coupled Receptors (GPCRs)

THIQs are particularly adept at targeting GPCRs, the largest family of cell surface receptors. Their rigid structure allows them to mimic endogenous ligands and modulate receptor function with high specificity.

Modulation of the Dopaminergic System

The interaction of THIQs with dopamine receptors is a key area of research, particularly concerning Parkinson's disease and schizophrenia.[11][17] Endogenous THIQs like salsolinol are formed from dopamine and have been implicated in dopaminergic neurotoxicity.[11] Conversely, synthetic THIQs have been developed as potent and selective ligands for D₁, D₂, and D₃ dopamine receptor subtypes.[18][19]

-

Interaction with D₂-like Receptors (D₂, D₃, D₄): Many THIQ-based atypical antipsychotics target D₂ receptors.[20][21] These receptors are coupled to Gi proteins. Upon binding of an antagonist THIQ, the receptor is stabilized in an inactive conformation, preventing the dissociation of the Gαi subunit. This leads to an increase in the activity of adenylyl cyclase, thereby increasing intracellular levels of cyclic AMP (cAMP). This signaling cascade is central to their therapeutic effect. Some THIQs can also act as agonists or partial agonists, initiating the signal cascade instead.

Below is a diagram illustrating the canonical Gi-coupled signaling pathway modulated by THIQ-based D₂ receptor antagonists.

Caption: D₂ receptor signaling pathway blockade by a THIQ antagonist.

Opioid Receptor Modulation

The THIQ scaffold has been successfully utilized to develop potent and selective ligands for kappa (KOP), mu (MOP), and delta (DOP) opioid receptors.[13][22][23] These ligands can be pure antagonists, agonists, or possess a mixed agonist/antagonist profile.[22][24] This versatility is critical for developing treatments for pain, addiction, depression, and anxiety.[13] For instance, selective KOP antagonists based on the THIQ structure are being investigated as novel therapies for substance abuse disorders.[13]

Structure-activity relationship studies have shown that substitutions on the THIQ core are critical for determining receptor selectivity and functional activity (agonist vs. antagonist).[24][25]

Part 3: Enzymatic Inhibition by Substituted THIQs

A primary mechanism of action for many therapeutically relevant THIQs is the direct inhibition of enzyme activity. The scaffold serves as a rigid anchor to position functional groups that interact with the enzyme's active site or allosteric sites.

Targeting Key Enzymes in Cancer

The development of THIQ-based anticancer agents has led to the identification of several key enzymatic targets.[5][14]

| Target Enzyme | THIQ Compound Type | Mechanism & Effect | IC₅₀/Kᵢ Range | Reference |

| DHFR | Substituted 5,6,7,8-THIQs | Potent inhibition, leading to disruption of nucleotide synthesis and cell cycle arrest. | ~0.2 µM | [26] |

| CDK2 | Substituted 5,6,7,8-THIQs | Inhibition of cell cycle progression (G2/M or S phase arrest), inducing apoptosis. | ~0.15 µM | [26] |

| MMP-8 | 2-arylsulfonyl-THIQ-3-carboxylates | Zinc-complexing functionalities interact with the catalytic zinc ion in the active site. | High Affinity | [27] |

| KRas | N-sulfonyl THIQs | Inhibition of KRas, an oncogene frequently mutated in various cancers. | 0.9 - 10.7 µM | [28] |

| Na+, K+-ATPase | Quercetin-THIQ Hybrids | Inhibition of the ion pump, which is often overexpressed in tumors. | Low µM | [29] |

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2): Certain THIQ derivatives have been identified as potent dual inhibitors of DHFR and CDK2.[26] Compound 8d from one study was a significant DHFR inhibitor (IC₅₀: 0.199 µM), while compound 7e was a potent CDK2 inhibitor (IC₅₀: 0.149 µM). Inhibition of these enzymes leads to cell cycle arrest and apoptosis in cancer cells.[26]

-

Matrix Metalloproteinases (MMPs): Structure-based design has yielded THIQ derivatives that effectively inhibit MMPs, such as MMP-8.[27] These inhibitors typically feature a zinc-binding group (e.g., hydroxamate or carboxylate) positioned by the THIQ scaffold to chelate the catalytic zinc ion in the enzyme's active site, while other substituents occupy hydrophobic pockets to enhance affinity.[27]

Inhibition of Cholinesterases

THIQ derivatives have been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmitter metabolism.[1][30] Inhibition of these enzymes is a primary strategy for treating the symptoms of Alzheimer's disease. Kinetic studies have revealed that some THIQs exhibit a mixed-mode of inhibition against these enzymes.[1]

Part 4: Experimental Protocols for Mechanism of Action Studies

Characterizing the mechanism of action of a novel THIQ derivative requires a multi-tiered experimental approach, progressing from target binding to functional cellular outcomes. As a senior scientist, the key is to build a self-validating workflow where the results of one experiment logically inform the design of the next.

Target Engagement: Radioligand Binding Assays

The first step is to confirm direct binding to the putative target and determine the affinity. Competitive radioligand binding assays are the gold standard for this purpose.

Principle: This assay measures the ability of a test compound (the unlabeled THIQ) to compete with a high-affinity radiolabeled ligand for binding to a specific receptor in a preparation of cells or membranes.

Detailed Protocol (Example: D₂ Dopamine Receptor):

-

Preparation of Membranes: Homogenize tissue (e.g., rat striatum) or cultured cells expressing the D₂ receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge at low speed to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. Wash and resuspend the membrane pellet in assay buffer.

-

Assay Setup: In a 96-well plate, add:

-

Receptor membrane preparation.

-

Radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride) at a concentration near its Kₑ value.

-

Varying concentrations of the unlabeled THIQ test compound (typically a 10-point dilution series from 10 µM to 0.1 nM).

-

For non-specific binding (NSB) control wells, add a high concentration of a known unlabeled D₂ antagonist (e.g., 10 µM haloperidol).

-

For total binding (B₀) wells, add vehicle instead of a competitor.

-

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (B₀) - Non-Specific Binding (NSB).

-

Plot the percentage of specific binding against the log concentration of the THIQ competitor.

-

Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

The following workflow diagram illustrates this entire process.

Caption: Experimental workflow for a competitive radioligand binding assay.

Functional Characterization: [³⁵S]GTPγS Binding Assays

A high binding affinity does not reveal whether a compound is an agonist, antagonist, or inverse agonist. Functional assays are required to determine this. For GPCRs, the [³⁵S]GTPγS binding assay is a powerful tool to measure G-protein activation directly.

Principle: In the presence of an agonist, the GPCR catalyzes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to activated Gα subunits. The amount of incorporated radioactivity is therefore a direct measure of G-protein activation and, by extension, receptor agonism.

Methodology Synopsis:

-

Assay Setup: Combine receptor membranes, various concentrations of the THIQ test compound, and GDP in an assay buffer containing MgCl₂.

-

Initiate Reaction: Add [³⁵S]GTPγS to start the binding reaction and incubate.

-

Termination & Measurement: The reaction is terminated and measured similarly to the radioligand binding assay, via rapid filtration and scintillation counting.

-

Data Interpretation:

-

Agonists: Will produce a concentration-dependent increase in [³⁵S]GTPγS binding. The potency (EC₅₀) and efficacy (% of a full agonist response) can be determined.

-

Antagonists: Will produce no increase in binding on their own. When co-incubated with a known agonist, they will cause a rightward shift in the agonist's concentration-response curve, allowing for the calculation of the antagonist's equilibrium constant (Kₑ).[13]

-

Inverse Agonists: Will cause a decrease in basal [³⁵S]GTPγS binding.

-

Part 5: Conclusion and Future Directions

The substituted 1,2,3,4-tetrahydroisoquinoline scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. Its conformational rigidity and synthetic tractability allow for precise tuning of its pharmacodynamic and pharmacokinetic properties. The mechanisms of action are incredibly diverse, spanning from nuanced modulation of GPCR signaling to potent, targeted enzyme inhibition.

Future research will likely focus on developing THIQs with multi-target profiles, for example, compounds that simultaneously address different facets of a complex disease like cancer or neurodegeneration.[14][15] The creation of covalent inhibitors and the exploration of novel THIQ-based scaffolds for targeting protein-protein interactions also represent exciting new frontiers. As our understanding of disease biology deepens, the venerable THIQ core is certain to be adapted in new and innovative ways, reaffirming its status as a truly privileged structure in the art and science of drug discovery.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tetrahydroisoquinoline synthesis [organic-chemistry.org]

- 7. [The synthesis and biological activity of substituted tetrahydroisoquinoline compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotoxic Effects of Tetrahydroisoquinolines and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)- N-[1 R)-1-(Cyclohexylmethyl)-2-methylpropyl]-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (CDTic) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. Tetrahydroisoquinolines - an updated patent review for cancer treatment (2016 - present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. [Tetrahydroisoquinolines in connection with Parkinson's disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

- 19. par.nsf.gov [par.nsf.gov]

- 20. 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and binding affinity of potential atypical antipsychotics with the tetrahydroquinazolinone motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Tetrahydroquinoline derivatives as opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride safety, handling, and MSDS

An In-depth Technical Guide to the Safe Handling of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid framework allows for the precise spatial orientation of functional groups, making it a valuable building block in drug discovery programs. This compound (CAS No: 41565-86-0) is a specific derivative used by researchers, often as a building block for more complex molecules like protein degraders.[3]

Given the specialized nature of this compound, comprehensive safety data is not widely published. This guide, therefore, serves as a critical resource for researchers, scientists, and drug development professionals. By synthesizing safety data from its parent compound, close structural analogs, and the free base, this document establishes a robust framework for its safe handling, storage, and emergency management, grounded in established laboratory safety principles. The causality behind each procedural recommendation is explained to ensure a deep understanding of the required safety measures.

Section 1: Hazard Identification and GHS Classification

Signal Word: Warning [4]

GHS Pictogram:

Table 1: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[4] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[4] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation[4] |

Precautionary Statements (Selected): [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P332+P317: If skin irritation occurs: Get medical help.

-

P337+P317: If eye irritation persists: Get medical help.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.[5]

Section 2: Chemical and Physical Properties

Key identifying information has been compiled from supplier data. It is important to note that many physical properties have not been fully characterized and published.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 41565-86-0 | [3][6] |

| Molecular Formula | C₁₁H₁₆ClN | [3][6] |

| Molecular Weight | 197.7 g/mol | [3][6] |

| Appearance | Solid | [6] |

| Purity | ≥95% | [3] |

| Melting/Boiling Point | Not determined | [7] |

| Solubility | Not determined | [7] |

| Density | Not determined |[7] |

Section 3: Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to minimizing exposure risk. These protocols are derived from best practices for handling related heterocyclic compounds.

Workplace and Engineering Controls

The primary objective is to prevent the compound from entering the operator's breathing zone or coming into contact with skin and eyes.

-

Primary Engineering Control: All manipulations of this compound, especially handling the solid powder, must be conducted in a properly functioning chemical fume hood.[8] The hood sash should be kept at the lowest practical height to maximize containment.

-

Emergency Equipment: An eyewash station and a safety shower must be readily accessible and located in close proximity to the workstation.[8][9][10] Regular functionality checks of this equipment are mandatory.

Safe Handling Procedures

-

Avoid Dust Generation: As a solid, the primary inhalation risk comes from airborne dust. Minimize dust generation during weighing and transfer by using gentle motions and appropriate tools (e.g., a micro-spatula).[8]

-

Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[8][9]

-

Personal Hygiene: Wash hands and face thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][11][12] Contaminated clothing should be removed immediately and washed before reuse.[9]

Storage Requirements

-

Container Integrity: Keep the container tightly closed to prevent contamination and potential release.[8][13][14]

-

Storage Location: Store in a cool, dry, and well-ventilated area designated for chemical storage.[11][13][15] The product page specifies storage at room temperature.[3]

-

Security: The compound should be stored in a locked cabinet or an area accessible only to authorized personnel.[5][9][11]

-

Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these materials can lead to vigorous and potentially hazardous reactions.[9][10][13]

Section 4: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is essential, starting with engineering controls and supplemented by appropriate PPE. The selection of PPE is dictated by the specific task being performed.

Caption: Diagram 1: PPE selection based on the handling procedure.

Table 3: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | ANSI Z87.1-compliant chemical safety goggles. A face shield may be required for splash hazards.[8][9][10] | Protects against dust particles and splashes, preventing serious eye irritation.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[15] A disposable lab coat is required.[8][9] | Prevents skin contact which can cause irritation.[4] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with appropriate cartridges (e.g., organic vapor/particulate) is required if dust cannot be controlled by ventilation.[8][9][10] | Prevents inhalation of dust, which can cause respiratory tract irritation.[4] |

Section 5: First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill. Personnel must be trained on these procedures before working with the compound.

Caption: Diagram 2: Decision tree for first aid response to an exposure.

First Aid Measures

-

Inhalation: Remove the person to fresh air. If breathing is difficult or symptoms like coughing or irritation develop, seek immediate medical attention.[9][13] If the person is not breathing, provide artificial respiration, but avoid direct mouth-to-mouth resuscitation.[10]

-

Skin Contact: Immediately take off all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation develops or persists.[13]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[8][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[5][9]

Accidental Release Measures (Spill Protocol)

-

Evacuate: Immediately alert others in the area and evacuate non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Wear PPE: Before cleanup, don the appropriate PPE as described in Section 4, including respiratory protection, gloves, and eye protection.

-

Containment: For a solid spill, carefully sweep up the material, avoiding dust generation.[13] Use a dustpan and brush or a HEPA-filtered vacuum. Place the collected material into a suitable, labeled, and sealed container for disposal.[9][13]

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water and detergent), and collect the cleaning materials for disposal as hazardous waste.[15]

-

Do Not Discharge: Prevent the spilled material or cleaning runoff from entering drains or waterways.[11][12]

Section 6: Stability and Reactivity

Understanding the chemical stability is key to preventing hazardous reactions.

-

Reactivity: No specific reactivity hazards are known under normal conditions.[13]

-

Chemical Stability: The compound is stable under the recommended storage conditions (cool, dry, tightly sealed).[10][13]

-

Conditions to Avoid: Avoid generating dust, and keep away from excess heat and incompatible materials.[10][13]

-

Incompatible Materials: Strong oxidizing agents and strong acids.[10][13]

-

Hazardous Decomposition Products: Thermal decomposition may produce hazardous gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[10]

Section 7: Toxicological Information

The toxicological profile for this compound has not been thoroughly investigated.[8][11] The information below is based on the GHS classification of the free base and general knowledge of related compounds.

-

Acute Effects:

-

Chronic Effects: No data is available regarding carcinogenicity, mutagenicity, or reproductive toxicity for this specific compound.[14] It is prudent to handle it as if it has unknown chronic effects and minimize exposure accordingly.

Section 8: Disposal Considerations

All waste materials must be handled as hazardous waste.

-

Disposal Method: Dispose of the chemical and any contaminated materials (e.g., gloves, cleaning supplies) through a licensed and approved waste disposal facility.[9][13] Disposal must be in full compliance with all federal, state, and local environmental regulations.

-

Container Disposal: Do not reuse empty containers. They should be triple-rinsed and disposed of according to the same regulations as the chemical waste.

References

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. 1,2,3,4-Tetrahydro-4,4-dimethylisoquinoline | C11H15N | CID 192172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. This compound [cymitquimica.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]

- 15. media.hiscoinc.com [media.hiscoinc.com]

- 16. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Aqueous Solubility of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Introduction

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound of interest in pharmaceutical research, often serving as an intermediate in the synthesis of biologically active molecules, particularly those targeting the central nervous system.[1] Its hydrochloride salt form is utilized to enhance stability and solubility.[1] A thorough understanding of its aqueous solubility is a critical first step in early-stage drug development. This parameter significantly influences formulation strategies, bioavailability, and the design of subsequent preclinical studies.[2][3]

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of this compound. Moving beyond a simple recitation of methods, this guide elucidates the underlying scientific principles and practical considerations essential for generating reliable and reproducible solubility data.

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before embarking on solubility studies.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆ClN | [4][5] |

| Molecular Weight | 197.70 g/mol | [4][5][6] |

| Appearance | Solid | [4] |

| CAS Number | 41565-86-0 | [4][6] |

The Critical Role of Solubility in Drug Development

Salt formation is a primary strategy to improve the developability of poorly water-soluble compounds.[7] The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. For orally administered drugs, adequate solubility in gastrointestinal fluids is a prerequisite for absorption and subsequent systemic availability. Poor aqueous solubility can lead to erratic absorption, low bioavailability, and ultimately, therapeutic failure.[3] Therefore, precise and early characterization of solubility is not merely a data-gathering exercise; it is a critical risk-mitigation step in the drug development pipeline.[2]

The main objective of a salt selection study is to identify the form of the drug most suitable for development, with aqueous solubility at various pH values being a primary criterion.[2]

Experimental Protocol for Determining Aqueous Solubility

The following protocol describes the equilibrium solubility method, a gold-standard technique for determining the thermodynamic solubility of a compound. This method involves allowing an excess of the solid compound to equilibrate with a solvent until the solution is saturated.

I. Materials and Equipment

-

This compound

-

Purified water (e.g., Milli-Q or equivalent)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Simulated Intestinal Fluid (SIF), pH 6.8 (without pancreatin)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, chemically compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

pH meter

-

Volumetric flasks and pipettes

II. Step-by-Step Methodology

-

Preparation of Solvents: Prepare the desired aqueous media (e.g., purified water, PBS, SGF, SIF). Ensure the pH of each buffer is accurately measured and adjusted if necessary.

-

Sample Preparation: Accurately weigh an excess amount of this compound into separate vials for each solvent system. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A starting point could be 10-20 mg of the compound in 1 mL of solvent.

-

Equilibration:

-

Add the precise volume of the chosen solvent to each vial containing the compound.

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[2] A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to let the excess solid settle.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Immediately filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining particulate matter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Accurately dilute the filtered saturated solution with the mobile phase of the HPLC to a concentration that falls within the linear range of the calibration curve.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Inject the standard solutions into the HPLC system to generate a calibration curve (Peak Area vs. Concentration).

-

Inject the diluted sample solutions and record the peak areas.

-

Calculate the concentration of the compound in the diluted samples using the calibration curve.

-

-

Solubility Calculation:

-

Back-calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

III. Self-Validating System and Causality

-

Rationale for Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that equilibrium saturation has been achieved.

-

Importance of Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.

-

Justification for pH Variation: Since most drugs are weak acids or bases, their solubility can be significantly influenced by pH.[3] Testing in different buffer systems (SGF, SIF) provides insights into how the compound will behave in different regions of the gastrointestinal tract.

-

Common Ion Effect: For hydrochloride salts, the presence of chloride ions in the solvent (e.g., in SGF which contains HCl) can suppress the solubility of the salt due to the common ion effect.[2][8] This is a critical factor to consider when interpreting solubility data in different media.

Visualizing the Experimental Workflow

Caption: Workflow for Determining Equilibrium Aqueous Solubility.

Interpreting the Results

The solubility data obtained should be presented in a clear and concise table, comparing the solubility in different media and at different temperatures if applicable. The pH of the saturated solution should also be recorded, as the dissolution of a salt of a weak base can alter the final pH of the solution.[7] Any significant differences in solubility across the different pH environments should be noted and discussed in the context of the compound's potential pKa and the composition of the dissolution media.

Conclusion

Determining the aqueous solubility of this compound is a fundamental step in its evaluation as a potential drug candidate. By following a robust and well-controlled experimental protocol, researchers can generate high-quality, reliable data. This information is indispensable for guiding formulation development, predicting in vivo behavior, and making informed decisions in the progression of a drug discovery project. The insights gained from these studies form the bedrock upon which further development activities are built.

References

- 1. This compound [myskinrecipes.com]

- 2. rjpdft.com [rjpdft.com]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. This compound [cymitquimica.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes & Protocols: The Pictet-Spengler Reaction for Dimethyl-Tetrahydroisoquinoline Synthesis

Abstract

The Pictet-Spengler reaction stands as a cornerstone in heterocyclic chemistry, offering a robust and efficient pathway for the synthesis of tetrahydroisoquinolines (THIQs).[1][2] First reported in 1911 by Amé Pictet and Theodor Spengler, this acid-catalyzed condensation and cyclization of a β-arylethylamine with a carbonyl compound has become indispensable in the total synthesis of complex alkaloids and the development of pharmacologically active agents.[3][4][5] Tetrahydroisoquinoline scaffolds are prevalent in a vast array of natural products and are considered "privileged structures" in medicinal chemistry, with applications ranging from anticancer agents to therapeutics for central nervous system disorders.[6][7] This guide provides an in-depth exploration of the Pictet-Spengler reaction, focusing specifically on the synthesis of dimethyl-substituted tetrahydroisoquinolines. We will dissect the reaction mechanism, present detailed experimental protocols, offer insights into reaction optimization, and discuss methods for product characterization, thereby equipping researchers and drug development professionals with a comprehensive and practical resource.

The Underlying Chemistry: Mechanism of the Pictet-Spengler Reaction

The power of the Pictet-Spengler reaction lies in its elegant and direct formation of a C-C bond via an intramolecular electrophilic aromatic substitution. The generally accepted mechanism proceeds through several key stages, driven by the electrophilicity of an intermediate iminium ion.[3]

-

Iminium Ion Formation: The reaction commences with the condensation of the β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions. This forms a Schiff base, which is then protonated by the acid catalyst to generate a highly electrophilic iminium ion.[8][9][10]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the β-arylethylamine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This intramolecular cyclization, a special case of the Mannich reaction, is the key ring-forming step.[3][8] The reaction is classified as a 6-endo-trig cyclization, which is favored by Baldwin's rules.[9]

-

Rearomatization: The cyclization event temporarily disrupts the aromaticity of the ring. A final deprotonation step restores aromaticity, yielding the stable tetrahydroisoquinoline product.[9]

The reaction is significantly facilitated by electron-donating groups on the aromatic ring, which increase its nucleophilicity and stabilize the carbocation intermediate formed during the electrophilic attack.[5][8] Conversely, less nucleophilic aromatic systems, such as an unsubstituted phenyl group, may require harsher conditions like higher temperatures and stronger acids (including superacids) to achieve good yields.[3][11]

Caption: The three key stages of the Pictet-Spengler reaction mechanism.

Experimental Protocols for Dimethyl-Tetrahydroisoquinoline Synthesis

The synthesis of dimethyl-THIQs can be approached through various strategies. Here, we detail two distinct protocols: a classic acid-catalyzed method suitable for general synthesis and a biomimetic approach for hydroxylated derivatives.

Protocol 1: Classic Acid-Catalyzed Synthesis of 1,1-Dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

This protocol describes a standard procedure using a Brønsted acid catalyst with a moderately activated phenylethylamine. The electron-donating methoxy groups facilitate cyclization under relatively mild conditions.

Materials and Reagents:

-

2-(3,4-Dimethoxyphenyl)ethylamine (Homoveratrylamine)

-

Acetone (reagent grade)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(3,4-dimethoxyphenyl)ethylamine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (approx. 0.2 M concentration).

-

Reagent Addition: Add acetone (1.5 eq) to the solution at room temperature, followed by the slow, dropwise addition of trifluoroacetic acid (1.1 eq).

-

Reaction: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 4-12 hours). If the reaction is sluggish, it can be gently heated to reflux (approx. 40°C).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,1-dimethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

Protocol 2: Biomimetic Synthesis of 1,1-Dimethyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol

This protocol, adapted from published literature, utilizes phosphate buffer to catalyze the reaction under milder, biomimetic conditions, which is particularly useful for sensitive substrates like dopamine.[12] The inclusion of sodium ascorbate prevents the oxidative degradation of the catechol moiety.

Materials and Reagents:

-

Dopamine hydrochloride

-

Sodium ascorbate

-

Potassium phosphate (KPi) buffer (0.3 M, pH 9)

-

Acetone

-

Ethyl acetate

-

Argon or Nitrogen gas supply

Step-by-Step Methodology:

-

Reaction Setup: In a sealable reaction vessel (e.g., a capped Eppendorf tube or vial), combine dopamine hydrochloride (1.0 eq) and sodium ascorbate (1.0 eq).[12]

-

Solvent and Reagent Addition: Add the KPi buffer (0.3 M, pH 9) to dissolve the solids. Purge the vessel with an inert gas (argon or nitrogen). Add a significant excess of acetone (10 eq).[12]

-